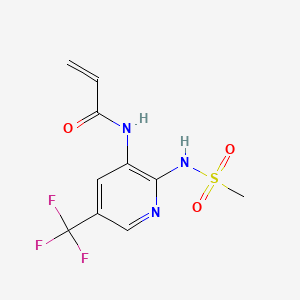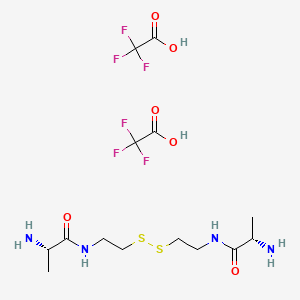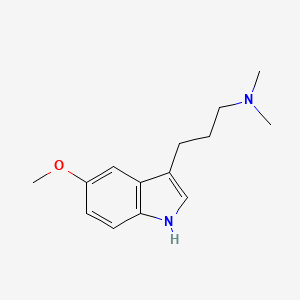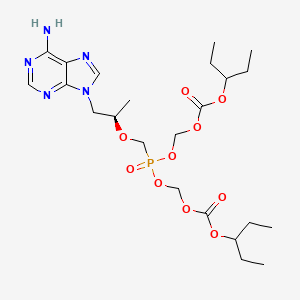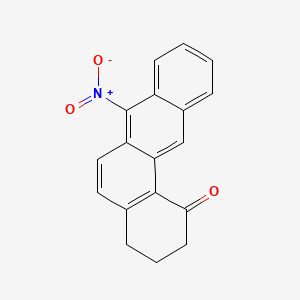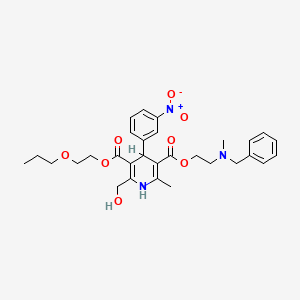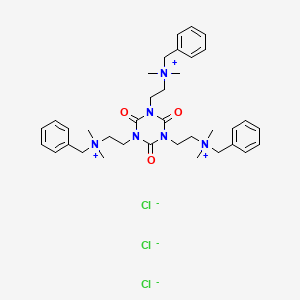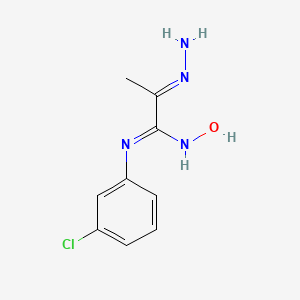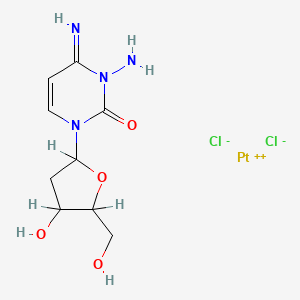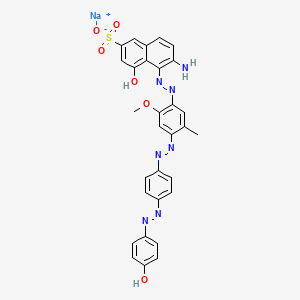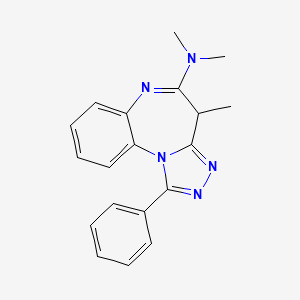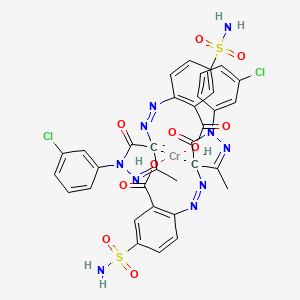
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is a complex organic compound that contains a chromate ion coordinated with two azo-linked sulfonamide benzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 5-sulfamoylbenzoic acid to form the azo-linked sulfonamide benzoate ligand.
Complexation with Chromate Ion: The azo compound is then reacted with a chromate source, such as potassium chromate or sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Batch Processing: Utilizing batch reactors for the diazotization and coupling reactions.
Chromate Complexation: Continuous flow reactors for the complexation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromate ion in the compound can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo-linked sulfonamide benzoate ligands can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides under acidic conditions.
Substitution Reactions: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of various oxidized organic products depending on the substrate.
Substitution: Halogenated or nitrated derivatives of the azo-linked sulfonamide benzoate ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of certain metal ions.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its chromate content and azo linkage.
Drug Development: Investigated for its potential in developing new pharmaceuticals with unique mechanisms of action.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Material Science: Applied in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its chromate ion, which can participate in redox reactions, altering the oxidation state of substrates. The azo linkage also plays a role in the compound’s reactivity, allowing it to interact with various molecular targets. The pathways involved include:
Redox Pathways: Involving the transfer of electrons between the chromate ion and organic substrates.
Aromatic Substitution Pathways: Facilitated by the azo-linked sulfonamide benzoate ligands.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulfonamidato(2-)]chromate(1-)
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-methylbenzoato(2-)]chromate(1-)
Uniqueness
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is unique due to its specific combination of chromate ion and azo-linked sulfonamide benzoate ligands, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in catalysis, analytical chemistry, and material science.
Properties
CAS No. |
39002-49-8 |
|---|---|
Molecular Formula |
C34H26Cl2CrN10O10S2-2 |
Molecular Weight |
921.7 g/mol |
IUPAC Name |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-5-sulfamoylbenzoic acid;chromium |
InChI |
InChI=1S/2C17H13ClN5O5S.Cr/c2*1-9-15(16(24)23(22-9)11-4-2-3-10(18)7-11)21-20-14-6-5-12(29(19,27)28)8-13(14)17(25)26;/h2*2-8H,1H3,(H,25,26)(H2,19,27,28);/q2*-1; |
InChI Key |
AFTIMVZKGSAWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



